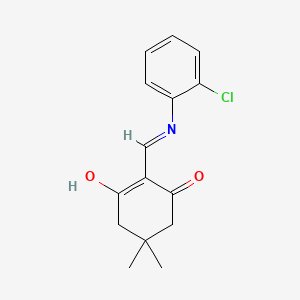

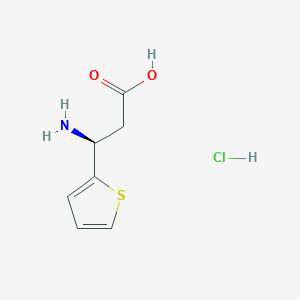

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, closely related to (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride, primarily involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding the unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Molecular Structure Analysis

Studies on the molecular structure of related diorganotin(IV) compounds derived from similar backbone structures highlight the importance of NMR and IR spectroscopy in establishing molecular geometry and coordination. These analyses suggest a complex interplay between the molecular framework of this compound and potential ligands, impacting its chemical behavior and reactivity (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds involves various alkylation and ring closure reactions, indicating a potential for generating a structurally diverse library of compounds. This versatility is crucial for the development of new chemical entities with potential biological activities (Roman, 2013).

Physical Properties Analysis

The physical properties of compounds closely related to this compound, such as solubility, melting point, and crystalline structure, are pivotal for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and are critical for its application in various scientific fields (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical agents and stability under various conditions, are central to its potential applications in chemical synthesis and pharmaceutical development. These properties are determined by its functional groups and molecular structure, which dictate its interactions and the types of reactions it can undergo (Safonov, Panasenko, & Knysh, 2017).

Scientific Research Applications

Chemical Analogues and Carcinogenic Evaluation

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride, a compound with potential relevance in pharmaceutical and chemical research, has not been directly addressed in the available literature. However, research on thiophene analogues, such as the evaluation of thiophene derivatives of known carcinogens like benzidine and 4-aminobiphenyl, provides insights into the chemical reactivity and biological activity of thiophene-containing compounds. Studies have synthesized and evaluated thiophene analogues for carcinogenic potential, indicating that structural modifications involving thiophene rings can influence biological activity, including carcinogenicity. Such studies suggest the importance of evaluating thiophene derivatives, including this compound, for their chemical behavior and potential biological effects (Ashby et al., 1978).

Pharmacological Potential and Bioactivity

While direct studies on this compound are lacking, research into structurally related compounds offers valuable perspectives on its potential applications. For instance, the pharmacological review of tiagabine, a potent and selective GABA uptake inhibitor with a thiophene moiety, illustrates the therapeutic potential of thiophene derivatives in treating seizure disorders and highlights the broader relevance of thiophene-containing compounds in medicinal chemistry (Suzdak & Jansen, 1995). This underscores the potential for investigating this compound in similar pharmacological contexts.

Contribution to Flavor in Foods

Branched aldehydes derived from amino acids, including those with thiophene structures, play a significant role in the flavor profiles of various foods. Research into the production and breakdown pathways of branched chain aldehydes in foods has revealed the importance of microbial and metabolic conversions in generating these flavor compounds. This suggests that this compound could have implications in food science, particularly in understanding and manipulating flavor compound formation (Smit et al., 2009).

properties

IUPAC Name |

(3S)-3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAXNLCUHPEQSS-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)

![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)

![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)